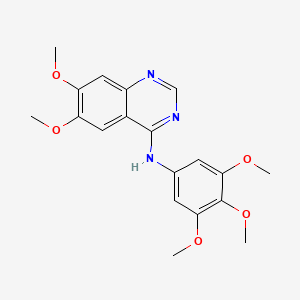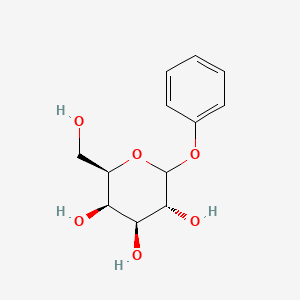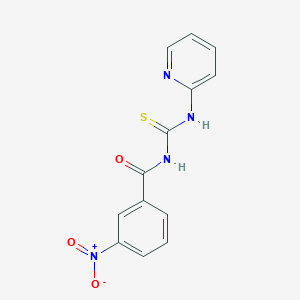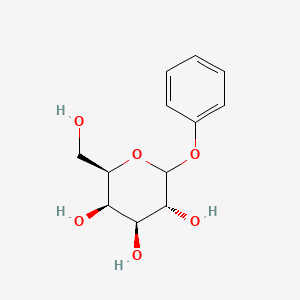
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(3-(dimethylamino)propyl)-, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(3-(dimethylamino)propyl)-, dihydrobromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system and the presence of dimethylamino propyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(3-(dimethylamino)propyl)-, dihydrobromide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps to isolate the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(3-(dimethylamino)propyl)-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(3-(dimethylamino)propyl)-, dihydrobromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects . The exact pathways depend on the context of its use, such as in therapeutic applications or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis(2-ethylhexyl)benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-Bis(2,6-diisopropylphenyl)benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
Compared to similar compounds, Benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(3-(dimethylamino)propyl)-, dihydrobromide is unique due to its specific functional groups and structural configuration.
Eigenschaften
CAS-Nummer |
81253-99-8 |
|---|---|
Molekularformel |
C24H30Br2N4O4 |
Molekulargewicht |
598.3 g/mol |
IUPAC-Name |
6,13-bis[3-(dimethylamino)propyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone;dihydrobromide |
InChI |
InChI=1S/C24H28N4O4.2BrH/c1-25(2)11-5-13-27-21(29)15-7-9-17-20-18(10-8-16(19(15)20)22(27)30)24(32)28(23(17)31)14-6-12-26(3)4;;/h7-10H,5-6,11-14H2,1-4H3;2*1H |
InChI-Schlüssel |
UOKRURJLXYTDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCN(C)C)C1=O.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)

![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
